molecular formula C14H20O6 B13666015 Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate

Cat. No.: B13666015
M. Wt: 284.30 g/mol
InChI Key: UVEHWACDLQFBLV-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate is an organic compound that belongs to the class of esters It features a 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate moiety, which is known for its diverse bioactivity effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate.

    Reduction: Formation of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate can be compared with other esters containing the trimethoxyphenyl group:

    Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: Lacks the additional methoxy groups, resulting in different bioactivity profiles.

    Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate: Similar structure but with different substitution patterns on the aromatic ring, leading to variations in biological activity.

Properties

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate

InChI

InChI=1S/C14H20O6/c1-5-20-12(16)8-10(15)9-6-7-11(17-2)14(19-4)13(9)18-3/h6-7,10,15H,5,8H2,1-4H3

InChI Key

UVEHWACDLQFBLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=C(C=C1)OC)OC)OC)O

Origin of Product

United States

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